molecular formula C15H14F3N5O5S B13615581 N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B13615581
M. Wt: 433.4 g/mol
InChI Key: MARGDUIFHMFGFA-UHFFFAOYSA-N
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Description

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties.

Properties

Molecular Formula

C15H14F3N5O5S

Molecular Weight

433.4 g/mol

IUPAC Name

N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-methoxy-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H14F3N5O5S/c1-26-9-6-4-5-8(15(16,17)18)11(9)29(24,25)22-13-20-12-10(27-2)7-19-14(28-3)23(12)21-13/h4-7H,1-3H3,(H,21,22)

InChI Key

MARGDUIFHMFGFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)NC2=NN3C(=N2)C(=CN=C3OC)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps. One common method starts with the reaction of 2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts the growth and development of plants, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide stands out due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it more effective in its applications compared to other similar compounds .

Biological Activity

N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole-pyrimidine core and a sulfonamide moiety. Its molecular formula is C13H14F3N5O4SC_{13}H_{14}F_3N_5O_4S, with a molecular weight of approximately 367.34 g/mol.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising antitumor activity. For instance, compounds similar to N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl} have been evaluated against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.

A notable finding was that certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against tumor cells while exhibiting moderate toxicity towards normal fibroblast cells (MRC-5) .

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that modifications to the triazolo-pyrimidine scaffold can enhance antitumor potency while minimizing adverse effects on healthy cells.

Antimicrobial Activity

In addition to antitumor properties, compounds derived from triazolo-pyrimidines have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Testing Method : Broth microdilution method according to CLSI guidelines.

The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and proliferation.
  • DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA structures, disrupting replication processes.
  • Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:

  • Study on Lung Cancer Cells : A study demonstrated that a derivative compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 2 µM .
  • Antibacterial Efficacy : Another study reported that a related compound showed effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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